
Ethyl Isobutyl Carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Isobutyl Carbonate is an organic compound with the molecular formula C7H14O3. It is an ester formed from the reaction of isobutyl alcohol and ethyl carbonate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
作用机制
Target of Action
Ethyl 2-methylpropyl carbonate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases or lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.
Mode of Action
Esters, including Ethyl 2-methylpropyl carbonate, typically undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This reaction can occur under both acidic and basic conditions, and it results in the formation of an alcohol and a carboxylic acid . The specific interaction of Ethyl 2-methylpropyl carbonate with its targets and the resulting changes would depend on the specific biological context and the enzymes present.
Biochemical Pathways
The hydrolysis of esters is a common reaction in various biochemical pathways. For instance, esters are involved in lipid metabolism, where they are hydrolyzed by lipases to release fatty acids and glycerol . .
Pharmacokinetics
As an ester, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized primarily through hydrolysis, potentially catalyzed by esterases or lipases, and the resulting alcohol and carboxylic acid may be further metabolized or excreted .
Result of Action
The hydrolysis of Ethyl 2-methylpropyl carbonate would result in the formation of an alcohol and a carboxylic acid . These products could have various effects at the molecular and cellular level, depending on their specific structures and the biological context. For instance, they could potentially be involved in energy production or other metabolic processes.
Action Environment
The action, efficacy, and stability of Ethyl 2-methylpropyl carbonate could be influenced by various environmental factors. For instance, the pH of the environment could affect the rate of its hydrolysis, with the reaction typically being faster under acidic or basic conditions . Other factors, such as temperature and the presence of specific enzymes, could also influence its action.
生化分析
Biochemical Properties
The biochemical properties of Ethyl 2-methylpropyl carbonate are not well-studied. It can be inferred from the general properties of esters. Esters, including Ethyl 2-methylpropyl carbonate, are known to participate in various biochemical reactions. They can undergo hydrolysis, a reaction where water breaks down a compound, to form alcohols and carboxylic acids . This reaction can occur under both acidic and basic conditions .
Cellular Effects
For instance, some esters have been found to exhibit cytotoxic properties, including inhibitory activity against a variety of cancer cell lines .
Molecular Mechanism
The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .
Temporal Effects in Laboratory Settings
The stability and degradation of esters can be influenced by factors such as temperature, pH, and the presence of catalysts .
Metabolic Pathways
Esters are known to be involved in one-carbon metabolism and polyamine metabolism, which are major metabolic pathways regulating the supplementation of methyl groups within a mammalian cell .
Subcellular Localization
The subcellular localization of a compound can influence its activity or function, and can be directed by factors such as targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl Isobutyl Carbonate can be synthesized through the esterification reaction between isobutyl alcohol and ethyl carbonate. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
Isobutyl Alcohol+Ethyl Carbonate→Ethyl Isobutyl Carbonate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials. The use of efficient distillation techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions: Ethyl Isobutyl Carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form isobutyl alcohol and ethyl carbonate.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, it can be oxidized to form corresponding carbonates and alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Isobutyl alcohol and ethyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carbonates and alcohols.
科学研究应用
Ethyl Isobutyl Carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its excellent solubility and chemical stability.
相似化合物的比较
Ethyl Acetate: Commonly used as a solvent in coatings and adhesives.
Isobutyl Acetate: Known for its use in flavorings and fragrances.
Methyl Butyrate: Used in the food industry for its fruity aroma.
Ethyl Isobutyl Carbonate stands out due to its balanced properties, making it versatile for various industrial and research applications.
属性
IUPAC Name |
ethyl 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(8)10-5-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHZKJOZZSSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)
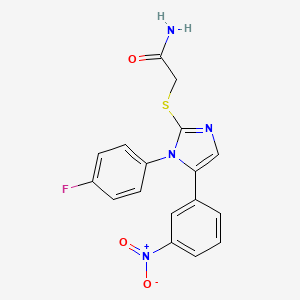
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
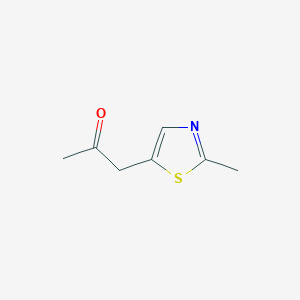
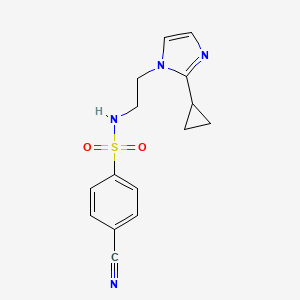
![2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)
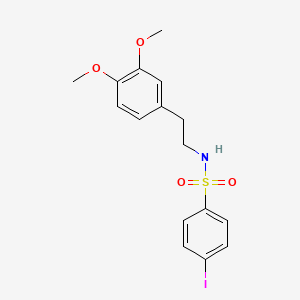
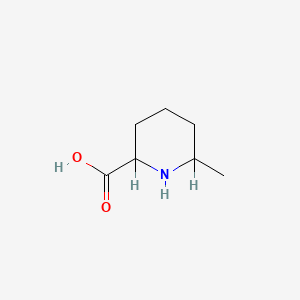
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide](/img/structure/B2957258.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea](/img/structure/B2957259.png)
![methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)



